molecular formula C4H7ClO B082840 2-Chlorotetrahydrofuran CAS No. 13369-70-5

2-Chlorotetrahydrofuran

Cat. No. B082840
CAS RN: 13369-70-5
M. Wt: 106.55 g/mol
InChI Key: ZVAKZVDJIUFFFP-UHFFFAOYSA-N
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Description

2-Chlorotetrahydrofuran is a chemical compound with the molecular formula C4H7ClO . It is a liquid with a density of 1.1±0.1 g/cm³ .


Molecular Structure Analysis

The molecular structure of 2-Chlorotetrahydrofuran consists of 13 bonds, including 6 non-H bonds, 1 five-membered ring, 1 aliphatic ether, and 1 Oxolane . The molecule contains a total of 13 atoms: 7 Hydrogen atoms, 4 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .


Physical And Chemical Properties Analysis

2-Chlorotetrahydrofuran has a boiling point of 130.2±33.0 °C at 760 mmHg, a vapour pressure of 12.0±0.2 mmHg at 25°C, and an enthalpy of vaporization of 35.3±3.0 kJ/mol . Its flash point is 41.9±19.4 °C, and it has an index of refraction of 1.446 . The molar refractivity is 25.1±0.4 cm³ .

Scientific Research Applications

  • Synthetic Applications in Alcohol Protection : 2-Cl-THF is used to protect alcohols as tetrahydro-2-furanyl (THF) ethers. It reacts with alcohols, phenols, acids, thiols, azoles, amides, and imides to give corresponding tetrahydro-2-furanyl derivatives. This reaction offers a general procedure for protecting hydroxyl functions and the THF group can be removed through hydrolysis or reaction with methanol (Kruse, Jonkers, Dert, & Gen, 2010).

  • Photochemical Chlorination : 2-Chlorotetrahydrofuran is involved in the photochemical chlorination of tetrahydrofuran-2-carboxylic acid esters, leading primarily to the formation of 5-chlorotetrahydrofuran-2-carboxylic acid esters (Zhuk, Berzinya, Silinya, Liepin'sh, & Giller, 1979).

  • Addition Reactions with Isoprene and Dimethylbutadiene : In the presence of SNCl4, 2-chlorotetrahydrofuran adds to isoprene, dimethylbutadiene, and other compounds to form allyl chlorides. This includes the formation of products from 1,4 position addition and 1,2-addition in the case of bivinyl (Tarnopol'skii, Tarnopol'skaya, Ionin, & Belov, 1968).

  • As a Biomass-Derived Solvent : 2-Methyltetrahydrofuran (2-MeTHF), related to 2-Cl-THF, is used as a solvent in syntheses involving organometallics, organocatalysis, biotransformations, and lignocellulosic materials processing. Its physical and chemical properties make it a promising alternative solvent in environmentally benign synthesis strategies (Pace, Hoyos, Castoldi, Domínguez de María, & Alcántara, 2012).

  • Synthesis of β-Chlorotetrahydrofuran Derivatives : 2-Cl-THF is used for the synthesis of β-chlorotetrahydrofuran derivatives through a mild and efficient method employing sulfuryl chloride under catalyst-free conditions. This process is applicable to a variety of homoallylic alcohols (Zeng, Miao, Wang, Xia, & Sun, 2013).

  • Synthesis of 1,3,4-Trihaloalkanes : 2-Cl-THF reacts with phosphorus tribromide and silicon tetrachloride to form 1,3,4-trihaloalkanes, demonstrating its utility in the synthesis of these compounds (Shuikin, Bel'skii, Grushko, & Karakhanov, 1963).

properties

IUPAC Name

2-chlorooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-4-2-1-3-6-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAKZVDJIUFFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928243
Record name 2-Chlorooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorotetrahydrofuran

CAS RN

13369-70-5
Record name Furan, 2-chlorotetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
CG Kruse, FL Jonkers, V Dert… - Recueil des Travaux …, 1979 - Wiley Online Library
2‐Chlorotetrahydrofuran (2‐Cl‐THF) is formed in 85% yield by reaction of sulfuryl chloride with excess THF. 2‐Cl‐THF reacts with alcohols, phenols, acids, thiols, azoles, amides and …
Number of citations: 31 onlinelibrary.wiley.com
CG Kruse, EK Poels, A Van der Gen - The Journal of Organic …, 1979 - ACS Publications
… Reaction of 2-chlorotetrahydrofuran (la) and 2-chlorotetrahydrothiophene (lb) with phosphorus and … synthetic applications of 2chlorotetrahydrofuran (la),2 2-chlorotetrahydrothiophene …
Number of citations: 26 pubs.acs.org
HG Korth - The Journal of Physical Chemistry A, 2019 - ACS Publications
… In the presence of THF (whose α-C–H bond dissociation enthalpy is smaller by about 5.5 kcal mol –1 than that of cHex), 2-chlorotetrahydrofuran (2-Cl–THF) is expected to be formed via …
Number of citations: 2 pubs.acs.org
J Pichler, J Kořenský - Collection of Czechoslovak Chemical …, 1974 - cccc.uochb.cas.cz
… The reaction of pyridine and its monosubstituted derivatives with 2-chlorotetrahydrofuran (I) or 2,3-dichlorotetrahydrofuran (II) in dimethylformamide follows the first-order rate law. The …
Number of citations: 0 cccc.uochb.cas.cz
V Zezula, M Kratochvíl - Collection of Czechoslovak Chemical …, 1970 - cccc.uochb.cas.cz
… An analogous treatment of 2-chlorotetrahydrofuran (10-4 g; 0·1 mol) with the corresponding alkanol afforded 2-ethoxytetrahydrofuran (XIII), bp 124-125C, n'5 1·3950, and 2-n-…
Number of citations: 3 cccc.uochb.cas.cz
CW Noell, CC Cheng - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
… A number of l-(tetrahydro-2-furyl)uracils,cytosines and related compounds were synthesized by a modified Hilbert-Johnson method from 2-chlorotetrahydrofuran and the corresponding …
Number of citations: 22 onlinelibrary.wiley.com
RA Earl, LB Townsend - Journal of Medicinal Chemistry, 1979 - ACS Publications
… the reaction of silylated 4-(3,3-dimethyl-l-triazeno)imidazole-5-carboxamide (DTIC, 5) and 3-(3,3-dimethyl-l-triazeno)pyrazole-4-carboxamide (DTPC, 9) with 2-chlorotetrahydrofuran, we …
Number of citations: 16 pubs.acs.org
YI Tarnopol'skii, MM Tarnopol'skaya, BI Ionin… - Chemistry of …, 1968 - Springer
In the presence of SNCl 4 , 2-chlorotetrahydrofuran adds to isoprene, dimethylbutadiene, piperylene, and bivinyl in the 1,4 position with the formation of the corresponding allyl chlorides…
Number of citations: 3 link.springer.com
LY Avota, IV Turovskii, SA Hiller - Chemistry of Heterocyclic Compounds, 1973 - Springer
… )pyridazines (lIa-c) with 2-chlorotetrahydrofuran and 2-chlorotetrahydropyran, and found … ], and therefore the reaction with 2-chlorotetrahydrofuran and the subsequent solvolysis had …
Number of citations: 2 link.springer.com
RA Zhuk, AÉ Berzinya, LA Sherin', LT Kaulinya… - Chemistry of …, 1977 - Springer
… In contrast to 2-chlorotetrahydrofuran, which is used in a previously described method, 2-acetoxytetrahydrofuran is stable at room temperature and reacts under these conditions with …
Number of citations: 1 link.springer.com

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